1-(Difluoromethoxy)-2-naphthonitrile
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Overview
Description
1-(Difluoromethoxy)-2-naphthonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a nitrile group
Preparation Methods
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(Difluoromethoxy)-2-naphthonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-naphthonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-naphthonitrile can be compared with other fluorinated naphthalene derivatives:
1-(Trifluoromethoxy)-2-naphthonitrile: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and biological activity.
2-(Difluoromethoxy)-1-naphthonitrile: Positional isomer with potentially different physical and chemical properties.
1-(Difluoromethoxy)-3-naphthonitrile: Another positional isomer with unique reactivity patterns. These comparisons highlight the importance of the position and nature of substituents on the naphthalene ring in determining the compound’s properties and applications
Properties
Molecular Formula |
C12H7F2NO |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-(difluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-6,12H |
InChI Key |
CIOCUAUBXZCYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C#N |
Origin of Product |
United States |
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